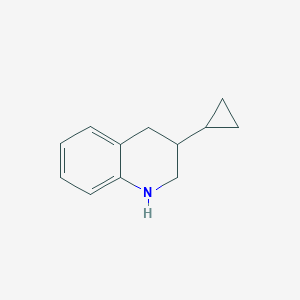

3-Cyclopropyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

3-cyclopropyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-12-10(3-1)7-11(8-13-12)9-5-6-9/h1-4,9,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJYVRYILFWQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC3=CC=CC=C3NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Cyclopropyl-Substituted Precursors

A key approach to preparing cyclopropyl-substituted tetrahydroquinolines involves cyclization reactions starting from cyclopropyl-containing nitriles and aminoaryl ketones.

- Method Overview :

The cyclization step typically involves reacting 3-cyclopropyl-3-oxopropanenitrile with 2-amino-substituted benzophenone derivatives in the presence of acid catalysts. This leads to the formation of quinolinecarbonitrile intermediates, which can be further transformed to tetrahydroquinoline derivatives. - Reaction Conditions :

Acid catalysis is preferred to promote ring closure efficiently. The reaction is generally conducted under controlled temperature to optimize yield and selectivity. - Example :

In a patented process, 3-cyclopropyl-3-oxopropanenitrile reacts with 2-amino-4'-fluorobenzophenone to yield 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carbonitrile, a key intermediate for further reduction and modifications.

Reduction and Reductive Amination Sequences

Reduction of quinoline or quinolinecarbonitrile intermediates to tetrahydroquinolines is a common step.

Hydrogenation :

Catalytic hydrogenation of cyclic imine intermediates leads to tetrahydroquinolines with high diastereoselectivity. For example, reduction of cyclic imines formed from quinoline precursors yields 1,2,3,4-tetrahydroquinolines in yields ranging from 93% to 98%. The hydrogen adds opposite to bulky substituents, favoring cis stereochemistry between substituents at C2 and C4.Reductive Amination :

A tandem reduction and reductive amination sequence can be used to introduce further substituents or to generate angular-fused tricyclic structures from tetrahydroquinoline intermediates, expanding molecular complexity.

Palladium(0)-Catalyzed Cyclopropane C–H Bond Functionalization

A modern and efficient synthetic route involves palladium(0)-catalyzed intramolecular functionalization of cyclopropane C–H bonds.

One-Pot Protocol :

This method enables the formation of quinoline and tetrahydroquinoline derivatives through palladium(0)-catalyzed intramolecular C–H activation followed by in situ cyclopropane ring-opening. This approach allows direct functionalization of cyclopropyl groups and simultaneous ring construction.Advantages :

The palladium-catalyzed method offers high atom economy, mild conditions, and the potential for diverse functional group tolerance.

Selective Reduction of Quinolyl-Acrylonitrile Intermediates

Selective reduction of nitrile groups to aldehydes in quinoline derivatives is a useful step en route to tetrahydroquinolines.

Raney Nickel Catalyzed Reduction :

A process involves reducing 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile to the corresponding aldehyde using Raney nickel in the presence of formic acid and water at 80 °C. This method avoids hazardous reagents like diisobutylaluminum hydride and manganese dioxide, making it industrially favorable.Reaction Specifics :

The reaction is typically conducted under nitrogen atmosphere, with controlled temperature and catalyst loading to ensure selective reduction without affecting the alkene moiety.

Base-Catalyzed Tandem Reactions in Organic Solvents

Recent literature describes the use of base catalysts such as cesium carbonate in organic solvents like toluene to promote tandem reactions forming tetrahydroquinolines.

Procedure :

Mixing substrates such as cyclopropyl-substituted amines and aryl halides with Cs2CO3 in toluene at room temperature leads to efficient synthesis of tetrahydroquinoline derivatives. Reaction times vary from 1 to 10 hours depending on conditions and substrates.Optimization :

Base choice, solvent, temperature, and reaction time are optimized to maximize yield, with Cs2CO3 in toluene at room temperature often providing yields above 95%.

Data Table: Summary of Key Preparation Methods

Detailed Research Findings and Notes

The cyclization of cyclopropyl-substituted nitriles with aminoaryl ketones is a foundational step for constructing the quinoline core with a cyclopropyl substituent. Acid catalysis enhances ring closure efficiency.

Reduction steps are critical for converting quinoline intermediates into tetrahydroquinolines. Catalytic hydrogenation is preferred for its high yield and stereoselectivity, which is important for biological activity and further synthetic utility.

Pd(0)-catalyzed cyclopropane C–H functionalization represents a cutting-edge methodology that allows direct functionalization of cyclopropyl groups, streamlining synthesis by combining C–H activation and ring-opening in one pot.

The Raney nickel reduction method offers a safer and more scalable alternative to traditional hydride reductions for converting nitriles to aldehydes, which are key intermediates in the synthesis of cyclopropyl-substituted tetrahydroquinolines.

Base-catalyzed tandem reactions in organic solvents such as toluene provide a mild and efficient route to tetrahydroquinolines, with high yields and operational simplicity. Optimization of base and solvent is crucial for maximizing yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products:

Oxidation: Quinoline derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Functionalized tetrahydroquinolines

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHN

Molecular Weight: 173.25 g/mol

IUPAC Name: 3-cyclopropyl-1,2,3,4-tetrahydroquinoline

CAS Number: 1342398-44-0

The compound features a cyclopropyl group attached to the tetrahydroquinoline core, enhancing its reactivity and biological activity. Its structural similarity to natural alkaloids makes it a valuable scaffold in drug development.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is employed in developing new synthetic methodologies that facilitate the creation of various derivatives with enhanced properties.

Biology

This compound is studied for its potential biological activities , including:

- Antimicrobial Properties: Research indicates that it can inhibit enzymes involved in microbial growth, suggesting applications in treating infections caused by resistant bacterial strains.

- Anticancer Activity: Studies have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and lung cancer cells. The compound disrupts cellular proliferation pathways, promoting apoptosis.

- Antidepressant Effects: Some derivatives have shown potential in modulating neurotransmitter systems, which could lead to antidepressant properties by influencing dopamine and serotonin levels.

Medicine

Given its structural resemblance to natural alkaloids, this compound is explored as a therapeutic agent for various diseases. Its mechanism of action involves:

- Enzyme Inhibition: It acts as an inhibitor of enzymes critical to disease progression (e.g., Epac1 inhibitors relevant for cardiac hypertrophy).

- Modulation of Signaling Pathways: By interfering with key signaling pathways (like cAMP signaling), it effectively reduces tumor cell viability.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Treatment of infections |

| Anticancer | Disruption of proliferation pathways | Cancer therapy |

| Antidepressant | Neurotransmitter modulation | Mental health treatments |

Case Study 1: Antimicrobial Properties

A study demonstrated that this compound exhibited significant antimicrobial activity against multiple resistant bacterial strains. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 2: Anticancer Activity

In vitro experiments on lung cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a reduction in cell viability by over 60% at specific concentrations, suggesting its potential as a lead compound in cancer drug development.

Case Study 3: Neurotransmitter Modulation

Research into the antidepressant effects of tetrahydroquinoline derivatives showed that certain modifications to the structure enhanced their ability to influence serotonin levels. This finding opens avenues for developing new antidepressant therapies based on this compound's scaffold.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the cyclopropyl group.

Quinoline: The fully aromatic counterpart of tetrahydroquinoline.

2,3-Dihydro-4(1H)-quinolinone: Another derivative with a different substitution pattern, used in various synthetic applications.

Uniqueness: 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

3-Cyclopropyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline class of compounds. Its structure features a cyclopropyl group attached to the tetrahydroquinoline ring, which enhances its reactivity and biological activity. This compound is recognized for its structural similarity to various natural alkaloids, making it a valuable scaffold in drug development.

Biological Activities

Recent research has highlighted the following biological activities of this compound:

- Antimicrobial Properties : The compound exhibits antimicrobial effects by inhibiting specific enzymes involved in microbial growth. This mechanism suggests potential applications in treating infections caused by resistant strains of bacteria.

- Anticancer Activity : Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has shown promising results against melanoma and lung cancer cells by disrupting cellular proliferation pathways .

- Antidepressant Effects : Some derivatives of tetrahydroquinolines have been linked to modulation of neurotransmitter systems, suggesting potential antidepressant properties. This activity may be attributed to the compound's ability to influence dopamine and serotonin levels.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes that play critical roles in disease progression. For example, it has been identified as an Epac1 inhibitor, which is relevant for conditions such as cardiac hypertrophy and tumor invasion .

- Modulation of Signaling Pathways : By interfering with key signaling pathways involved in cell growth and survival (e.g., cAMP signaling), the compound can effectively reduce tumor cell viability and promote apoptosis .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against various cancer cell lines including A549 (lung cancer) and B16 (melanoma). The results indicated significant inhibition of cell proliferation at nanomolar concentrations .

- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited the growth of several bacterial strains. It was particularly effective against Gram-positive bacteria due to its ability to disrupt cell wall synthesis.

Data Table: Biological Activities Overview

Q & A

Q. What are the common synthetic routes for introducing the cyclopropyl moiety into the 1,2,3,4-tetrahydroquinoline (THQ) scaffold?

Methodological Answer: The cyclopropyl group can be introduced via (1) epichlorohydrin-mediated cyclization with aromatic amines, where N-(3-chloro-2-hydroxypropyl) intermediates undergo intramolecular electrophilic attack to form the THQ core . (2) Direct functionalization of preformed THQ derivatives using cyclopropane-containing reagents (e.g., cyclopropylboronic acids in cross-coupling reactions). Evidence from substituted THQ analogs (e.g., 6-bromo-3,3-dimethyl-THQ) suggests that steric hindrance from bulky substituents may require optimized catalyst systems .

Table 1: Synthetic Methods for Cyclopropyl-THQ Derivatives

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Epichlorohydrin cyclization | Diphenylamine, excess epichlorohydrin, 80°C | 45-60% | |

| Cross-coupling | Cyclopropylboronic acid, Pd catalyst | 30-70% |

Q. How does the cyclopropyl group influence the electronic configuration of the THQ core?

Methodological Answer: The cyclopropyl ring introduces ring strain (~27 kcal/mol), altering electron density distribution via conjugation with the THQ aromatic system. This strain enhances reactivity in electrophilic substitution reactions (e.g., nitration) at the para-position of the benzene ring. Computational studies (DFT) are recommended to quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing 3-cyclopropyl-THQ derivatives?

Methodological Answer:

- NMR : H and C NMR identify cyclopropane protons (δ 0.5–1.5 ppm) and quaternary carbons. Overlapping signals in crowded regions (e.g., δ 1.2–2.0 ppm) may require 2D techniques (COSY, HSQC) .

- MS : High-resolution MS (ESI-TOF) confirms molecular ions (e.g., [M+H] at m/z 633.17 for a fluoro-THQ derivative) .

- X-ray crystallography : Resolves stereochemistry in chiral THQ hybrids (e.g., 3,3-dimethyl-THQ derivatives) .

Q. What are the key considerations when selecting reaction solvents for THQ cyclization?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing ionic intermediates, while non-polar solvents (toluene) favor intramolecular reactions by reducing solvation. Evidence from epichlorohydrin-mediated syntheses shows DMF yields 60% cyclization efficiency vs. 40% in toluene .

Q. How does substitution pattern affect the stability of 3-cyclopropyl-THQ derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., -CN, -NO) at the 6-position decrease stability due to increased ring strain, while electron-donating groups (e.g., -OCH) enhance stability via resonance. Accelerated stability testing (40°C/75% RH for 4 weeks) is recommended for shelf-life assessment .

Advanced Research Questions

Q. How to resolve contradictory data in cyclization efficiency when using different aromatic amines?

Methodological Answer: Contradictions arise from steric/electronic effects of substituents. For example, ortho-substituted amines hinder cyclization (yield <20%), while para-substituted analogs achieve >50% yield. Use kinetic studies (e.g., F NMR monitoring) to track intermediate formation and identify rate-limiting steps .

Q. What strategies optimize reaction yields in multi-step syntheses of 3-cyclopropyl-THQ hybrids?

Methodological Answer:

Q. How to address spectral overlap challenges in NMR analysis of complex THQ derivatives?

Methodological Answer:

- Paramagnetic shift reagents (e.g., Eu(fod)) separate overlapping proton signals.

- Variable-temperature NMR : Resolves dynamic effects in cyclopropane ring protons (e.g., coalescence temperature analysis) .

Table 2: Analytical Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Overlapping H signals | 2D NMR (NOESY, HSQC) | |

| Ambiguous stereochemistry | X-ray crystallography or Mosher ester analysis |

Q. What computational methods predict cyclopropane ring strain effects on THQ reactivity?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for novel 3-cyclopropyl-THQ derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.